molecular formula C10H15ClN2O2 B12924703 Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride

Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride

Cat. No.: B12924703
M. Wt: 230.69 g/mol
InChI Key: XGBSQQMOIKQNNQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl It is a derivative of propanoic acid and contains both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is washed with organic solvents and recrystallized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride is unique due to its specific combination of an amino group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

ethyl 3-amino-3-pyridin-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9;/h3-6,8H,2,7,11H2,1H3;1H

InChI Key

XGBSQQMOIKQNNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=N1)N.Cl

Origin of Product

United States

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